5-Methyl-2-(1-methylethyl)cyclohexanethione
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Overview
Description
5-Methyl-2-(1-methylethyl)cyclohexanethione is an organic compound with the molecular formula C10H18S It is a derivative of cyclohexane, where a thione group replaces the oxygen atom in the cyclohexanol structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-2-(1-methylethyl)cyclohexanethione typically involves the following steps:
Starting Material: The synthesis begins with 5-Methyl-2-(1-methylethyl)cyclohexanol.
Oxidation: The alcohol group in 5-Methyl-2-(1-methylethyl)cyclohexanol is oxidized to form the corresponding ketone, 5-Methyl-2-(1-methylethyl)cyclohexanone.
Thionation: The ketone is then subjected to thionation using reagents such as Lawesson’s reagent or phosphorus pentasulfide (P2S5) to replace the oxygen atom with a sulfur atom, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions, including temperature, pressure, and the use of catalysts to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-2-(1-methylethyl)cyclohexanethione undergoes various chemical reactions, including:
Oxidation: The thione group can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction of the thione group can yield the corresponding thiol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thione group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or alkoxides can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted cyclohexane derivatives.
Scientific Research Applications
5-Methyl-2-(1-methylethyl)cyclohexanethione has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of fragrances and flavors.
Mechanism of Action
The mechanism of action of 5-Methyl-2-(1-methylethyl)cyclohexanethione involves its interaction with molecular targets and pathways. The thione group can form covalent bonds with nucleophilic sites in biological molecules, leading to various biochemical effects. The compound’s ability to undergo oxidation and reduction reactions also plays a role in its biological activity.
Comparison with Similar Compounds
Similar Compounds
Cyclohexanol, 5-methyl-2-(1-methylethyl)-: An alcohol derivative with similar structural features.
Cyclohexanone, 5-methyl-2-(1-methylethyl)-: A ketone derivative that serves as a precursor in the synthesis of 5-Methyl-2-(1-methylethyl)cyclohexanethione.
Menthol: A naturally occurring compound with a similar cyclohexane structure but different functional groups.
Uniqueness
This compound is unique due to its thione group, which imparts distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound in scientific research and industrial applications.
Properties
CAS No. |
25946-28-5 |
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Molecular Formula |
C10H18S |
Molecular Weight |
170.32 g/mol |
IUPAC Name |
5-methyl-2-propan-2-ylcyclohexane-1-thione |
InChI |
InChI=1S/C10H18S/c1-7(2)9-5-4-8(3)6-10(9)11/h7-9H,4-6H2,1-3H3 |
InChI Key |
MUUULGAGZBWUDA-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(C(=S)C1)C(C)C |
Origin of Product |
United States |
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